molecular formula C15H17N3O2S B2801194 (3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(thiophen-2-yl)methanone CAS No. 2034294-92-1

(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(thiophen-2-yl)methanone

Cat. No.: B2801194
CAS No.: 2034294-92-1
M. Wt: 303.38
InChI Key: UBPGLWBGHLJGOJ-UHFFFAOYSA-N
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Description

(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(thiophen-2-yl)methanone is a heterocyclic organic compound featuring a pyrrolidine ring linked via an ether bond to a 4,6-dimethylpyrimidine moiety, with a thiophen-2-yl methanone group attached to the pyrrolidine nitrogen. The compound combines aromatic (thiophene, pyrimidine) and aliphatic (pyrrolidine) components, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c1-10-8-11(2)17-15(16-10)20-12-5-6-18(9-12)14(19)13-4-3-7-21-13/h3-4,7-8,12H,5-6,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBPGLWBGHLJGOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(thiophen-2-yl)methanone typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic or basic conditions.

    Attachment of the Pyrrolidine Ring: The pyrrolidine ring is introduced via nucleophilic substitution reactions, often using pyrrolidine derivatives and suitable leaving groups.

    Incorporation of the Thiophene Ring: The thiophene ring is usually added through cross-coupling reactions, such as Suzuki or Stille coupling, using thiophene boronic acids or stannanes.

    Final Assembly: The final step involves the coupling of the pyrimidine, pyrrolidine, and thiophene fragments under controlled conditions, often using palladium-catalyzed reactions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, (3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(thiophen-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology and Medicine

In biology and medicine, this compound is investigated for its potential as a pharmaceutical agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.

Industry

In industry, the compound’s properties are explored for applications in materials science, such as the development of new polymers or electronic materials.

Mechanism of Action

The mechanism of action of (3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(thiophen-2-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Thiophen-2-yl Methanone Derivatives

  • Thiophen-2-yl(2-thioxo-4-(3,4,5-trimethoxyphenyl)-1,3-oxathiolan-5-yl)methanone (14c): This compound replaces the pyrrolidine-pyrimidine system with a 1,3-oxathiolane ring fused to a trimethoxyphenyl group.
  • 5-(3,4-Dimethoxyphenyl)-7-(thiophen-2-yl)-5H-thiazolo[3,2-a]pyrimidin-3(2H)-one (5b): Features a thiazolo-pyrimidine core instead of pyrrolidine, with methoxy substituents enhancing electron density.

Pyrazoline Derivatives

Compounds such as (3,4-dimethoxyphenyl)(3-(4-iodophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)methanone (3m) incorporate a pyrazoline ring instead of pyrrolidine. The dihydro-pyrazole structure introduces conformational rigidity, which may influence bioavailability compared to the more flexible pyrrolidine in the target compound .

Physical Properties

Compound Name Melting Point (°C) Yield (%) Key Structural Differences
Target Compound Not Reported Not Reported Pyrrolidine-pyrimidine ether linkage
14c 160–162 82 1,3-Oxathiolane with trimethoxyphenyl
5b 85–87 67 Thiazolo-pyrimidine with dimethoxyphenyl
3m 69–71 30.7 Pyrazoline with 4-iodophenyl substituent

The target compound’s melting point and yield are unreported in the provided evidence, but comparisons suggest that substituents like iodine (3m) or bulky oxathiolane (14c) increase melting points due to enhanced intermolecular forces. Yields vary widely, likely due to differences in reaction pathways (e.g., oxathiolane cyclization vs. pyrazoline formation) .

Spectral Characteristics

Infrared Spectroscopy (IR)

  • Target Compound : Expected C=O stretch near 1700 cm⁻¹ (similar to 14c at 1713 cm⁻¹ ). The pyrrolidine N–H (if protonated) may show absorption ~3300 cm⁻¹.
  • Compound 5b : C=O at 1660 cm⁻¹, lower than 14c due to electron-donating methoxy groups reducing carbonyl polarization .

Nuclear Magnetic Resonance (NMR)

  • Compound 5b : Pyrimidine protons resonate at δ 5.33–5.87 ppm, while thiophene protons appear at δ 7.32–7.55 ppm . The target compound’s pyrrolidine protons are expected near δ 3.5–4.0 ppm, with pyrimidine methyl groups at δ 2.2–2.5 ppm.

Biological Activity

The compound (3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(thiophen-2-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by the following structural formula:

C13H15N3O2S\text{C}_{13}\text{H}_{15}\text{N}_{3}\text{O}_2\text{S}

Key features include:

  • A pyrrolidine ring which is known for its role in enhancing the pharmacological properties.
  • A thiophene moiety that may contribute to its biological activity.
  • A dimethylpyrimidine group that can influence interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit various enzymes, suggesting potential applications in treating diseases where enzyme activity is dysregulated.
  • Antimicrobial Properties : Preliminary studies have shown that it may possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. This is particularly relevant in the context of rising antibiotic resistance.
  • Cytotoxic Activity : Investigations into its cytotoxic effects on cancer cell lines have indicated promising results, positioning it as a candidate for further development in oncology.

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Interaction with Enzymes : The compound's structure allows it to form hydrogen bonds with active sites of target enzymes, potentially inhibiting their function.
  • Receptor Binding : Computational modeling suggests that it may interact with receptors involved in metabolic and neurological pathways.
  • Cell Cycle Disruption : In vitro studies have indicated that the compound can induce cell cycle arrest in cancer cells, leading to apoptosis.

1. Antimicrobial Activity Study

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results showed:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100
Pseudomonas aeruginosa200

These findings suggest moderate antimicrobial activity, warranting further exploration into its use as an antibiotic agent.

2. Cytotoxicity Assessment

In a cytotoxicity assessment against multiple cancer cell lines, the compound demonstrated significant effects:

Cell LineIC50 (µM)
HeLa10
MCF725
A54915

This data supports the hypothesis that the compound could be developed as an anticancer therapeutic.

Q & A

Q. What are the key considerations for synthesizing (3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(thiophen-2-yl)methanone, and how can purity be optimized?

The synthesis typically involves a multi-step approach:

  • Step 1: React 4,6-dimethylpyrimidine with a pyrrolidine derivative (e.g., 3-hydroxypyrrolidine) under nucleophilic substitution conditions to form the pyrimidin-2-yloxy-pyrrolidine intermediate. Temperature control (60–80°C) and solvent choice (e.g., DMF or THF) are critical for regioselectivity .
  • Step 2: Couple the intermediate with thiophene-2-carbonyl chloride via an acylation reaction. Anhydrous conditions and base catalysts (e.g., triethylamine) improve yield .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization ensures >95% purity. Analytical HPLC can monitor residual solvents or byproducts .

Q. How is the molecular structure of this compound validated experimentally?

Structural confirmation relies on:

  • NMR Spectroscopy: 1^1H and 13^13C NMR identify proton environments (e.g., thiophene protons at δ 7.2–7.5 ppm) and carbonyl signals (δ ~170 ppm). 2D NMR (COSY, HSQC) resolves connectivity between the pyrimidine, pyrrolidine, and thiophene moieties .
  • Mass Spectrometry: High-resolution MS (HRMS) confirms the molecular ion ([M+H]+^+ at m/z 346.142) and fragments (e.g., loss of the pyrimidine group) .
  • X-ray Crystallography (if applicable): Single-crystal analysis provides bond lengths and angles, particularly for the pyrrolidine ring conformation and thiophene orientation .

Q. What are the dominant chemical reactivity patterns of this compound?

Reactivity is governed by:

  • Pyrimidine Ring: Susceptible to electrophilic substitution (e.g., nitration) at the 5-position due to electron-donating methyl groups .
  • Thiophene Moiety: Participates in electrophilic substitutions (e.g., bromination at the 5-position) or oxidation to form sulfoxides/sulfones under controlled conditions .
  • Pyrrolidine Nitrogen: Acts as a weak base, enabling protonation in acidic media or coordination with metal catalysts in cross-coupling reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing side reactions during synthesis?

  • Byproduct Analysis: Use LC-MS to identify common side products (e.g., over-alkylation of pyrimidine or thiophene ring halogenation). Adjust stoichiometry (e.g., limit acyl chloride excess to <1.2 equiv) .
  • Catalyst Screening: Test palladium catalysts (e.g., Pd(OAc)2_2) for coupling steps to reduce reaction time and improve selectivity .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution steps, while dichloromethane minimizes ester hydrolysis during acylation .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in analogs of this compound?

  • Substituent Variation: Modify the pyrimidine (e.g., replace methyl with ethyl) or thiophene (e.g., introduce halogens) and compare bioactivity (e.g., enzyme inhibition assays) .
  • Conformational Studies: Use DFT calculations to model the pyrrolidine ring’s puckering and its impact on binding affinity (e.g., C3-endo vs. C2-exo conformers) .
  • Pharmacophore Mapping: Overlay active analogs to identify critical hydrogen-bonding (pyrimidine N1) and hydrophobic (thiophene) features .

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during structural characterization?

  • Dynamic Effects: Variable-temperature NMR (VT-NMR) clarifies exchange broadening caused by pyrrolidine ring inversion .
  • Isotopic Labeling: Synthesize 15^{15}N-labeled pyrimidine to assign nitrogen-adjacent protons unambiguously .
  • Comparative Analysis: Cross-reference with structurally related compounds (e.g., (3-Hydroxypyrrolidin-1-yl)(thiophen-2-yl)methanone) to validate atypical shifts .

Q. What methodologies are recommended for studying the compound’s stability under physiological conditions?

  • Forced Degradation Studies: Expose the compound to pH extremes (1–13), heat (40–60°C), and UV light. Monitor degradation via UPLC-MS to identify labile sites (e.g., ester hydrolysis or thiophene oxidation) .
  • Metabolic Stability Assays: Use liver microsomes to assess cytochrome P450-mediated oxidation of the pyrrolidine or pyrimidine groups .
  • Crystallinity Analysis: Powder XRD tracks amorphous-to-crystalline transitions that may affect solubility and bioavailability .

Methodological Notes

  • Data Contradictions: Discrepancies in reported yields (e.g., 60% vs. 75%) may arise from solvent purity or inert atmosphere rigor. Replicate experiments under strictly anhydrous/argon conditions .
  • Advanced Instrumentation: Cryoprobes in NMR enhance sensitivity for low-concentration samples, while TOF-MS provides accurate mass for trace impurities .

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